Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl-

Description

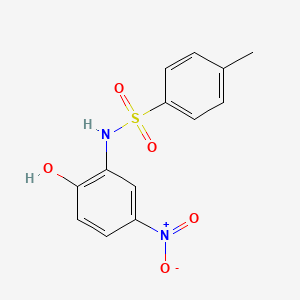

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- (IUPAC name: 4-methyl-N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide), is a sulfonamide derivative characterized by a 4-methyl-substituted benzene ring attached to a sulfonamide group, which is further linked to a 2-hydroxy-5-nitrophenyl substituent. This compound’s structural features—including the electron-withdrawing nitro group (-NO₂), the hydroxyl (-OH) group, and the methyl (-CH₃) group—impart distinct physicochemical and biological properties. For instance, benzenesulfonamide derivatives with nitro and hydroxyl groups have demonstrated moderate to improved inhibitory activity against HIV integrase (HIV IN) in prior studies .

Properties

CAS No. |

91956-17-1 |

|---|---|

Molecular Formula |

C13H12N2O5S |

Molecular Weight |

308.31 g/mol |

IUPAC Name |

N-(2-hydroxy-5-nitrophenyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C13H12N2O5S/c1-9-2-5-11(6-3-9)21(19,20)14-12-8-10(15(17)18)4-7-13(12)16/h2-8,14,16H,1H3 |

InChI Key |

RZTYHMOGMPYPFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Chemical Characteristics and Structural Analysis

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- has the molecular formula $$ \text{C}{13}\text{H}{12}\text{N}{2}\text{O}{5}\text{S} $$ and a molecular weight of 308.31 g/mol. Its structure features a 4-methylbenzenesulfonamide group linked to a 2-hydroxy-5-nitrophenyl moiety. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxy) groups on the aromatic ring introduces unique reactivity patterns, necessitating carefully controlled synthetic conditions.

Synthetic Routes and Methodologies

Sulfonylation of Aminophenol Derivatives

The most widely documented method involves the sulfonylation of 2-hydroxy-5-nitroaniline with 4-methylbenzenesulfonyl chloride. This reaction proceeds via nucleophilic substitution, where the amine group of the aniline derivative attacks the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Conditions and Optimization

- Reactants :

- 2-Hydroxy-5-nitroaniline (1.0 equiv)

- 4-Methylbenzenesulfonyl chloride (1.2 equiv)

- Solvent : Toluene or dichloromethane.

- Base : Triethylamine (2.5 equiv) to neutralize HCl byproduct.

- Temperature : 0–25°C to minimize side reactions.

- Time : 6–12 hours, monitored via HPLC.

Mechanistic Insights :

The reaction proceeds through a two-step mechanism:

- Deprotonation of the aniline’s amine group by triethylamine.

- Nucleophilic attack on the sulfonyl chloride, forming the sulfonamide bond.

Yield and Purity :

Catalytic N-Alkylation Approaches

An alternative route employs transition metal catalysts to facilitate N-alkylation. Hafnium tetrachloride ($$\text{HfCl}4$$) and zirconium tetrachloride ($$\text{ZrCl}4$$) have shown efficacy in activating sulfonamide groups for coupling with nitroaryl electrophiles.

Protocol from Patent CN107459471B

- Reactants :

- 4-Methylbenzenesulfonamide (1.0 equiv)

- 2-Hydroxy-5-nitrochlorobenzene (1.1 equiv)

- Catalyst : $$\text{HfCl}_4$$ (3–10 wt% relative to sulfonamide).

- Solvent : N-Methylpyrrolidone (NMP) at 150°C.

- Reaction Time : 8–10 hours under reflux.

Advantages :

- Higher regioselectivity due to the catalyst’s Lewis acidity.

- Reduced byproducts compared to classical sulfonylation.

Performance Metrics :

Reductive Amination Pathways

A patented method (US7772411B2) describes the use of p-nitrobenzenesulfonyl chloride intermediates, followed by selective reduction of the nitro group to an amine. This approach is critical for generating analogs with modified biological activity.

Key Steps:

- Sulfonylation :

- Reduction :

Challenges :

Comparative Analysis of Synthetic Methods

| Parameter | Sulfonylation | Catalytic N-Alkylation | Reductive Amination |

|---|---|---|---|

| Yield (%) | 85–92 | 95.5 | 75–82 |

| Purity (%) | >98 | 98.8 | 90–95 |

| Reaction Time (h) | 6–12 | 8–10 | 24–36 |

| Scalability | High | Moderate | Low |

| Cost Efficiency | $$ | $$$ | $$$$ |

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

(i) N-[(2-Substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamides

- Key Substituents: Styrylquinoline backbone with a 5-chloro-8-hydroxyquinolin-7-yl group and a nitro group on the benzenesulfonamide moiety.

- Activity : Compounds with a free hydroxyl group on the styryl moiety and a nitro group on the benzenesulfonamide showed enhanced HIV IN inhibitory activity compared to derivatives lacking these groups .

- Comparison: The target compound shares the nitro and hydroxyl groups, which are critical for bioactivity. However, its simpler phenyl-based structure (vs.

(ii) N-(6-Acetyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide

- Key Substituents : A 6-acetyl-1,3-benzodioxol-5-yl group replaces the 2-hydroxy-5-nitrophenyl moiety.

- Activity: No explicit biological data are available for this compound, but the acetyl and benzodioxol groups suggest altered solubility and electronic properties compared to the nitro-hydroxyphenyl variant .

- Comparison : The absence of a nitro group in this derivative likely diminishes its electron-withdrawing effects, which are crucial for interactions with enzymes like HIV IN.

(iii) N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide

- Key Substituents: A fused indoloquinazolinone system.

- Synthesis: Prepared via reaction of an amino-substituted indoloquinazolinone with benzenesulfonyl chloride, a method analogous to sulfonamide derivatization in the target compound .

- Comparison: The bulky, planar indoloquinazolinone substituent may confer distinct binding modes compared to the target compound’s simpler aromatic system.

Data Table: Structural and Functional Comparison

Notes

Structural Validation : Tools like SHELX programs are widely used for crystallographic validation of sulfonamide derivatives, ensuring accuracy in structural determination .

Data Limitations : Direct comparisons are hindered by incomplete biological data for some analogues (e.g., the benzodioxol derivative ).

Therapeutic Potential: The nitro-hydroxyphenyl motif in the target compound aligns with pharmacophores known for enzyme inhibition, warranting further exploration in drug discovery .

Biological Activity

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzenesulfonamides, which are known for their various therapeutic properties, including antibacterial and antifungal effects. The presence of the nitro group in its structure enhances its biological efficacy, making it a candidate for further research and development.

Chemical Structure and Properties

The molecular formula of Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- is CHNOS. The compound features a sulfonamide group, a hydroxyl group, and a nitro group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 296.31 g/mol |

| Functional Groups | Sulfonamide, Hydroxyl, Nitro |

Antimicrobial Properties

Benzenesulfonamide derivatives are widely recognized for their antimicrobial activity . Research indicates that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis in bacteria. The nitro group in Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- is particularly important as it can enhance the compound's antimicrobial efficacy against various pathogens.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit carbonic anhydrase (CA) enzymes. Carbonic anhydrases play crucial roles in physiological processes such as respiration and acid-base balance. Studies have shown that benzenesulfonamide derivatives can bind to the active site of these enzymes, leading to significant inhibition .

Binding Affinity Data

| Enzyme | Inhibition Constant (Ki) | Remarks |

|---|---|---|

| Carbonic Anhydrase II | 0.14 µM | Strong inhibitory effect observed . |

| Acetylcholinesterase | 0.14 µM | Moderate inhibition noted . |

Cardiovascular Effects

Recent studies have explored the impact of benzenesulfonamide derivatives on cardiovascular parameters. For instance, one study demonstrated that specific benzenesulfonamide compounds could decrease perfusion pressure in isolated rat heart models, suggesting potential therapeutic applications in managing cardiovascular conditions .

Case Studies

- Antitumor Activity : A study investigated the antitumor potential of various benzenesulfonamide derivatives, including Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl-. While some compounds exhibited cytotoxic effects against certain cancer cell lines, the specific activity of this compound remains to be fully elucidated .

- Calcium Channel Interaction : Another study assessed the interaction of benzenesulfonamide derivatives with calcium channels using molecular docking techniques. The findings indicated that these compounds could modulate calcium channel activity, influencing vascular resistance and blood pressure regulation .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-hydroxy-5-nitrophenyl)-4-methylbenzenesulfonamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide formation involves reacting 4-methylbenzenesulfonyl chloride with 2-amino-5-nitrophenol under reflux in ethanol or another polar solvent. Glacial acetic acid is often added as a catalyst, and the reaction is monitored by TLC (e.g., chloroform:methanol 4.8:0.2). Purification involves recrystallization from ethanol or column chromatography. Reaction yields (~50–70%) depend on stoichiometry and solvent choice .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ ~10 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, phenolic O-H at ~3200–3500 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~323).

- Elemental Analysis : Validates purity (>95%) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the vibrational and electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP functional with a TZ2P basis set) model vibrational spectra and electronic transitions. For instance:

- Vibrational Frequencies : Compare computed IR-active modes (e.g., S=O stretches) to experimental data to validate force fields .

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps (~4–5 eV) to assess reactivity and charge transfer properties.

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions .

Q. What strategies resolve crystallographic ambiguities in its solid-state structure?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K).

- Validation Tools : Check for outliers using R-factor metrics (R₁ < 0.05) and ADDSYM/PLATON for missed symmetry .

- Hydrogen Bonding : Map O-H···O/S interactions to confirm supramolecular packing .

Q. How do substituent effects on the benzenesulfonamide core modulate biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Analog Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the 4-methyl or nitro positions.

- Biological Assays : Test inhibition of targets (e.g., NLRP3 inflammasome) via ELISA or cell-based assays.

- Computational Docking : Use AutoDock Vina to predict binding affinities to protein active sites (e.g., ΔG ≈ -9 kcal/mol for high-affinity analogs) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields or spectral data?

- Methodological Answer :

- Reproducibility : Standardize reaction conditions (solvent purity, inert atmosphere).

- Cross-Validation : Compare NMR chemical shifts across multiple solvents (DMSO-d₆ vs. CDCl₃).

- Crystallographic Validation : Resolve ambiguities in substituent orientation via Hirshfeld surface analysis .

Applications in Research

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer : It serves as:

- Pharmacophore Scaffold : Modify the nitro or hydroxyl groups to enhance solubility or target selectivity.

- Enzyme Inhibitor : Screen against carbonic anhydrase isoforms via UV-Vis kinetic assays (IC₅₀ ~10–100 nM) .

- Fluorescent Probe : Conjugate with dansyl chloride for cellular imaging of sulfonamide-binding proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.